molecular formula C4H6Br2F2O B2726264 2,4-dibromo-4,4-difluorobutan-1-ol CAS No. 1284229-18-0

2,4-dibromo-4,4-difluorobutan-1-ol

Cat. No.: B2726264
CAS No.: 1284229-18-0
M. Wt: 267.896
InChI Key: ZQLMPCIDNLNBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-4,4-difluorobutan-1-ol: is an organic compound with the molecular formula C4H6Br2F2O. It is a halogenated alcohol, characterized by the presence of bromine and fluorine atoms attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.

Scientific Research Applications

2,4-dibromo-4,4-difluorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable intermediate in the preparation of fluorinated and brominated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-4,4-difluorobutan-1-ol typically involves the halogenation of a suitable precursor. One common method is the bromination of 4,4-difluoro-1-butanol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the bromination reaction, allowing for higher throughput and reduced reaction times. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form difluoro-1-butanol derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2,4-dibromo-4,4-difluorobutanal or 2,4-dibromo-4,4-difluorobutanoic acid.

    Reduction: Formation of 4,4-difluoro-1-butanol.

    Substitution: Formation of 2,4-diazido-4,4-difluoro-1-butanol or 2,4-dithioureido-4,4-difluoro-1-butanol.

Mechanism of Action

The mechanism of action of 2,4-dibromo-4,4-difluorobutan-1-ol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems. Additionally, the halogen atoms can engage in halogen bonding, further modulating its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butanol: Another halogenated butanol with similar reactivity but lacking fluorine atoms.

    2,4-Difluoro-1-butanol: Contains fluorine atoms but lacks bromine, resulting in different chemical properties.

    2,4-Dibromo-1-butanol: Similar structure but without fluorine atoms, leading to variations in reactivity and applications.

Uniqueness

2,4-dibromo-4,4-difluorobutan-1-ol is unique due to the simultaneous presence of both bromine and fluorine atoms. This dual halogenation imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dibromo-4,4-difluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2F2O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMPCIDNLNBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.